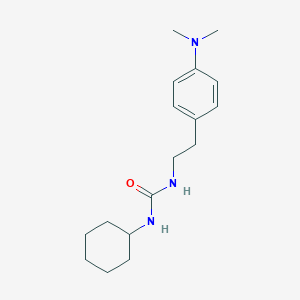![molecular formula C16H14N6O3S B263242 N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Specifically, it has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, it can inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in promoting cell survival and preventing apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and prevent angiogenesis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide is its potent anti-cancer properties, which make it a promising candidate for the development of new anti-cancer drugs. However, there are also some limitations to its use in lab experiments. For example, it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, it may have some toxicity in healthy cells, which could limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for research on N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide. One area of interest is in the development of new anti-cancer drugs based on this compound. Additionally, there is potential for research on its anti-inflammatory and antioxidant properties, which could have applications in the treatment of various diseases. Finally, further studies could be conducted to investigate its toxicity and potential side effects in healthy cells, which could help to determine its safety and effectiveness as a therapeutic agent.
Synthesemethoden
The synthesis of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide involves a series of chemical reactions starting with the condensation of 2-amino-6-chloropurine with 2-mercaptoacetic acid to form 2-(6-chloro-9H-purin-2-ylthio)acetic acid. This intermediate product is then reacted with 2-aminobenzoic acid to produce N-(2-carboxyphenyl)-2-(6-chloro-9H-purin-2-ylthio)acetamide. Finally, this compound is treated with triethylamine and acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of tumor cells and prevent angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor.
Eigenschaften
Molekularformel |
C16H14N6O3S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[(3-oxo-4H-1,4-benzoxazin-7-yl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H14N6O3S/c23-12-5-25-11-3-9(1-2-10(11)22-12)4-17-13(24)6-26-16-14-15(19-7-18-14)20-8-21-16/h1-3,7-8H,4-6H2,(H,17,24)(H,22,23)(H,18,19,20,21) |
InChI-Schlüssel |
XWZHMJAQLQRWLG-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3NC=N4 |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)

![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)
![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)

![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)
